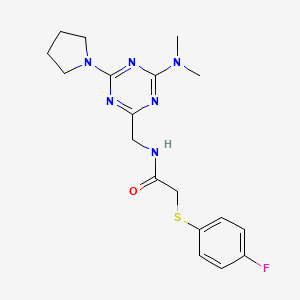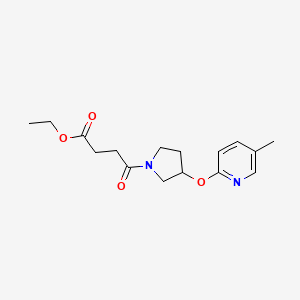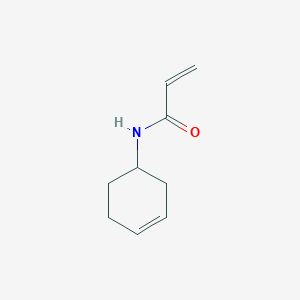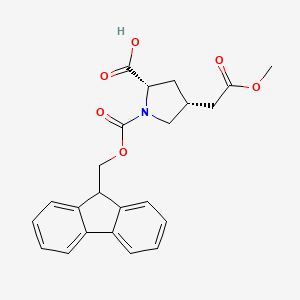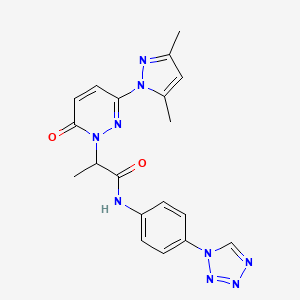
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C19H19N9O2 and its molecular weight is 405.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, Sayed, Khalil, Ahmed, and Raslan (2002) detailed the synthesis of pyridazinones and pyridazine-6-imines, highlighting the importance of these compounds in the development of new chemical entities. Similarly, Zaki, Sayed, and Elroby (2016) described the synthesis of isoxazoline and pyrazolo[3,4-d]pyridazines, which have shown potential in antimicrobial and anti-inflammatory applications. Plescia, Daidone, Fabra, and Sprio (1981) also contributed to this field by synthesizing new pyridazin-4-(1H)one derivatives and examining their reactions with hydrazine. These studies provide foundational knowledge for the chemical manipulation and potential applications of compounds like N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide (Sayed, Khalil, Ahmed, & Raslan, 2002), (Zaki, Sayed, & Elroby, 2016), (Plescia, Daidone, Fabra, & Sprio, 1981).
Biological Activities and Applications
The compound's derivatives have been explored for various biological activities. For instance, Al-Afaleq and Abubshait (2001) investigated pyrazolo[3,4-d]pyrimidines, which are expected to have significant chemical and pharmacological activities. Harmat et al. (1995) studied angiotensin II antagonists, which are vital for understanding cardiovascular diseases. Hafiz, Ramiz, and Elian (2012) synthesized derivatives known for their biological activity, demonstrating the compound's relevance in drug discovery. Kaushik, Kumar, and Kumar (2016) investigated its derivatives for antioxidant and antidiabetic activities, indicating potential therapeutic applications. Sivakumar and Rajasekaran (2013) explored its Schiff bases for antimicrobial and antitubercular properties, highlighting its importance in treating infectious diseases. Cory, Owen, Barltrop, and Cory (1991) utilized a related tetrazolium analog in cell growth assays, illustrating its utility in biological research. Parveen, Malla, Ali, Alam, and Mustafa (2014) synthesized derivatives for anticancer and antioxidant evaluations, underscoring the compound's potential in oncology. Stagni et al. (2008) conducted a study on iridium tetrazolate complexes, which might have implications in materials science and sensing applications (Al-Afaleq & Abubshait, 2001), (Harmat et al., 1995), (Hafiz, Ramiz, & Elian, 2012), (Kaushik, Kumar, & Kumar, 2016), (Sivakumar & Rajasekaran, 2013), (Cory, Owen, Barltrop, & Cory, 1991), (Parveen, Malla, Ali, Alam, & Mustafa, 2014), (Stagni et al., 2008).
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O2/c1-12-10-13(2)27(22-12)17-8-9-18(29)28(23-17)14(3)19(30)21-15-4-6-16(7-5-15)26-11-20-24-25-26/h4-11,14H,1-3H3,(H,21,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFNZNZPIDOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
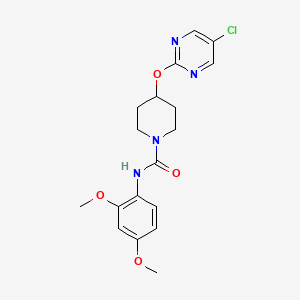
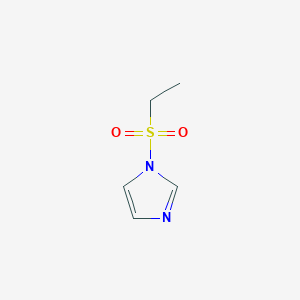
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982223.png)
